5'-Thymidylic acid, dipropyl ester, 3'-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, dipropyl ester, 3’-acetate is a chemical compound with the molecular formula C18H29N2O9P It is a derivative of thymidylic acid, which is a nucleotide involved in the synthesis of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-acetate typically involves the esterification of thymidylic acid with propyl alcohol and acetic anhydride. The reaction is carried out under acidic conditions to facilitate the formation of the ester bonds. The general reaction scheme is as follows:
Esterification: Thymidylic acid reacts with propyl alcohol in the presence of an acid catalyst to form the dipropyl ester.
Acetylation: The dipropyl ester is then treated with acetic anhydride to introduce the acetate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, dipropyl ester, 3’-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidylic acid and propyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Thymidylic acid and propyl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-Thymidylic acid, dipropyl ester, 3’-acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Industry: Used in the production of nucleotides and nucleotide analogs for various industrial applications.
Mechanism of Action
The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-acetate involves its interaction with enzymes involved in DNA synthesis. The compound can be incorporated into DNA strands, where it may affect the replication and repair processes. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Similar Compounds
5’-Thymidylic acid: The parent compound, involved in DNA synthesis.
Thymidine: A nucleoside that is a precursor to thymidylic acid.
Deoxythymidine monophosphate (dTMP): Another nucleotide involved in DNA synthesis.
Uniqueness
5’-Thymidylic acid, dipropyl ester, 3’-acetate is unique due to the presence of the dipropyl ester and acetate groups, which confer different chemical properties compared to its parent compound. These modifications can affect its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
130753-01-4 |
---|---|
Molecular Formula |
C18H29N2O9P |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H29N2O9P/c1-5-7-25-30(24,26-8-6-2)27-11-15-14(28-13(4)21)9-16(29-15)20-10-12(3)17(22)19-18(20)23/h10,14-16H,5-9,11H2,1-4H3,(H,19,22,23)/t14-,15+,16+/m0/s1 |
InChI Key |
DFSHWFQUDZZFDL-ARFHVFGLSA-N |
Isomeric SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Canonical SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.